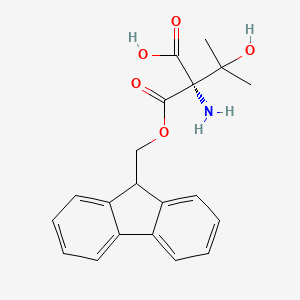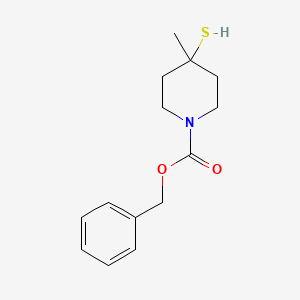
Benzyl 4-mercapto-4-methylpiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-mercapto-4-methylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group, a mercapto group, and a carboxylate ester linked to a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-mercapto-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The mercapto group can be introduced through a nucleophilic substitution reaction using thiol reagents. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
化学反应分析
Types of Reactions:
Oxidation: Benzyl 4-mercapto-4-methylpiperidine-1-carboxylate can undergo oxidation reactions to form disulfides or sulfoxides.
Reduction: The compound can be reduced to yield the corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or mercapto groups, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Alcohols, amines.
Substitution Products: Alkylated or acylated derivatives.
科学研究应用
Chemistry: Benzyl 4-mercapto-4-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. It helps in understanding the interaction of small molecules with biological targets.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and polymers.
作用机制
The mechanism of action of Benzyl 4-mercapto-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.
相似化合物的比较
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- Benzyl 4-methylenepiperidine-1-carboxylate
- 1-Benzyl-4-(benzylamino)-4-piperidinecarboxamide
Uniqueness: Benzyl 4-mercapto-4-methylpiperidine-1-carboxylate is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C14H19NO2S |
|---|---|
分子量 |
265.37 g/mol |
IUPAC 名称 |
benzyl 4-methyl-4-sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO2S/c1-14(18)7-9-15(10-8-14)13(16)17-11-12-5-3-2-4-6-12/h2-6,18H,7-11H2,1H3 |
InChI 键 |
SWQNQRPFASJIOP-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



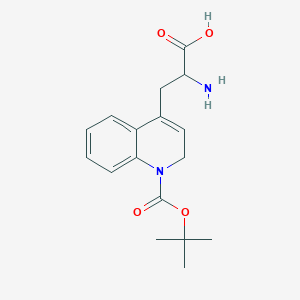

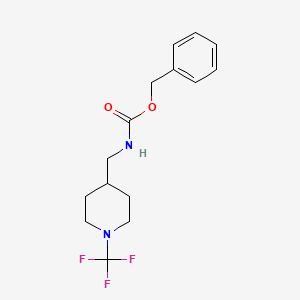
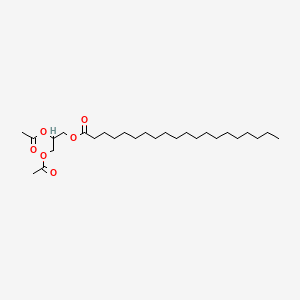
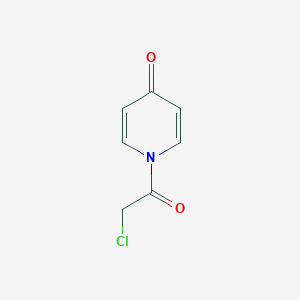

![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B13965233.png)
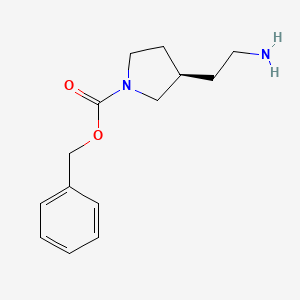
![4-[(E)-(Hydrazinylmethylidene)amino]-N-(pyridin-4-yl)benzamide](/img/structure/B13965242.png)

![1-(4-Aminobenzoyl)-7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B13965248.png)

